4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine
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Overview
Description
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazines: These compounds share the imidazo[1,2-b]pyridazine core and have similar chemical properties.
Pyrazole derivatives: Compounds containing the pyrazole moiety, which exhibit similar reactivity and applications.
Piperidine derivatives: Molecules with the piperidine ring, used in various chemical and pharmaceutical applications
Uniqueness
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H24N6O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H24N6O2/c1-24-17(6-9-21-24)20(27)25-10-7-14(8-11-25)13-28-19-5-4-18-22-16(15-2-3-15)12-26(18)23-19/h4-6,9,12,14-15H,2-3,7-8,10-11,13H2,1H3 |
InChI Key |
CAOOISRZCOKPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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